molecular formula C21H39NO3S B1592922 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine CAS No. 26264-05-1

4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine

Cat. No.: B1592922
CAS No.: 26264-05-1
M. Wt: 385.6 g/mol
InChI Key: ADTJISSNQWNGFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine typically involves a sulfonation reaction. The process begins with the reaction of dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid, which is then neutralized with 2-propanamine to form the final product .

Industrial Production Methods

In industrial settings, the sulfonation reaction is carried out using a continuous reactor to ensure consistent product quality and high efficiency. The reaction conditions typically involve a 1:1 molar ratio of sulfur trioxide to dodecylbenzene, with the reaction temperature maintained between 30-60°C .

Chemical Reactions Analysis

Types of Reactions

4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .

Mechanism of Action

The primary mechanism of action of 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine is its ability to reduce surface tension. This property allows it to disrupt the interactions between molecules at the surface of liquids, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine is unique due to its specific combination of a long alkyl chain and a sulfonic acid group, which provides excellent surfactant properties. Its ability to form stable micelles makes it particularly effective in various applications, from cleaning products to pharmaceuticals .

Properties

IUPAC Name

4-dodecan-3-ylbenzenesulfonic acid;propan-2-amine
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InChI

InChI=1S/C18H30O3S.C3H9N/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;1-3(2)4/h12-16H,3-11H2,1-2H3,(H,19,20,21);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJISSNQWNGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S.C3H9N, C21H39NO3S
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
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DSSTOX Substance ID

DTXSID00873438
Record name 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1)
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Molecular Weight

385.6 g/mol
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Physical Description

Dodecylbenzenesulfonic acid, [isopropylamine salt] appears as off-white solid with a sweet petroleum odor. May float or sink and mix with water. (USCG, 1999), Liquid, Off-white solid with an odor of sweet petroleum; [CAMEO] >90% Aqueous solution: Viscous amber liquid with a mild odor; [Rhodia MSDS]
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
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Record name Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
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Record name Dodecylbenzenesulfonic acid, isopropylamine salt
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Flash Point

greater than 300 °F (liquid) (USCG, 1999)
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
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Density

1.03 at 68 °F 1.03 at 25 °C (liquid) (USCG, 1999) - Denser than water; will sink
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

26264-05-1, 1135094-12-0
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecylbenzenesulfonic acid, isopropylamine salt
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Record name Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
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Record name 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1)
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Record name Dodecylbenzenesulphonic acid, compound with isopropylamine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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